3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione
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Overview
Description
A-119637 is a novel, selective and potent alpha1D antagonist.
Scientific Research Applications
Synthesis and Biological Activity
- Novel heterocyclic compounds, including derivatives similar to the specified chemical, have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant activity in cyclooxygenase inhibition and analgesic effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- A series of compounds related to the specified chemical were synthesized and tested for their affinity towards α1-adrenoceptor subtypes. Some showed good affinity and selectivity for the α1D-adrenoceptor subtype (Romeo, Russo, & Blasi, 2001).
- Research on novel derivatives of cyclopentathienopyrimidinediones, including structures similar to the specified chemical, indicated their potential as 5-HT2A receptor antagonists. These compounds were tested for their antagonist activity, highlighting the importance of structural features for biological activity (El-kerdawy et al., 2010).
Receptor Interaction and Pharmacological Evaluation
- The affinity of new thienopyrimidinones for 5-HT(1A) receptors and their selectivity versus alpha(1)ARs has been studied. Specific compounds within this category have demonstrated high potency and selectivity, indicating their potential in interacting with these receptors (Modica et al., 2000).
- Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and studied as human GnRH receptor antagonists. These compounds, including structures similar to the one , are being considered for treating reproductive diseases (Guo et al., 2003).
Novel Synthesis Techniques and Applications
- New techniques have been developed for the synthesis of compounds like Urapidil, which involve derivatives similar to the specified chemical. These techniques aim to improve the synthesis process and yield (Li et al., 2012).
- Novel transformations of amino and carbonyl/nitrile groups in related compounds have been studied, leading to the synthesis of new derivatives with potential applications in various fields (Pokhodylo et al., 2010).
properties
CAS RN |
255713-47-4 |
---|---|
Product Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione |
Molecular Formula |
C25H26N4O3S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H26N4O3S/c1-32-21-10-6-5-9-20(21)28-14-11-27(12-15-28)13-16-29-24(30)22-19(18-7-3-2-4-8-18)17-33-23(22)26-25(29)31/h2-10,17H,11-16H2,1H3,(H,26,31) |
InChI Key |
HLVQBOYEHQRWHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(NC3=O)SC=C4C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(NC3=O)SC=C4C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A-119637 A119637 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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